2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazoloquinoxaline core, an ethylphenoxy group, and a methoxyphenylacetamide moiety, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of the compound 2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxyphenyl)acetamide is DNA . This compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA .
Mode of Action
The compound this compound interacts with DNA through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and inhibit processes such as replication and transcription .
Biochemical Pathways
The intercalation of DNA by this compound can affect various biochemical pathways. By disrupting DNA replication and transcription, it can inhibit the growth and proliferation of cells . This makes it potentially useful as an anticancer agent .
Pharmacokinetics
In silico admet profiles suggest that it may have good bioavailability
Result of Action
The result of the action of this compound is the inhibition of cell growth and proliferation . This is due to its disruption of DNA replication and transcription through intercalation . It has been found to be particularly potent against the HepG2, HCT116, and MCF-7 cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazoloquinoxaline core: This step involves the cyclization of a suitable precursor, such as a quinoxaline derivative, with a triazole-forming reagent under acidic or basic conditions.
Introduction of the ethylphenoxy group: This step involves the nucleophilic substitution of a halogenated quinoxaline intermediate with an ethylphenol derivative in the presence of a base.
Attachment of the methoxyphenylacetamide moiety: This step involves the acylation of the triazoloquinoxaline intermediate with a methoxyphenylacetic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogenated derivatives in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxyphenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Biological Research: The compound is used as a tool to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Chemical Biology: The compound is used to probe the structure-activity relationships of triazoloquinoxaline derivatives and to develop new chemical probes for biological research.
Industrial Applications: The compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxyphenyl)acetamide can be compared with other similar compounds, such as:
2-(4-methylsulfonylphenyl)indole derivatives: These compounds have dual antimicrobial and anti-inflammatory activities and are selective inhibitors of cyclooxygenase-2 (COX-2).
Benzo[d]oxazol-2-yl derivatives: These compounds are known for their antimicrobial and anti-inflammatory activities and are used in the development of new materials.
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-enone:
The uniqueness of this compound lies in its specific combination of functional groups and its diverse biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-[4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O4/c1-3-17-12-14-18(15-13-17)35-25-24-29-30(16-23(32)27-20-9-5-7-11-22(20)34-2)26(33)31(24)21-10-6-4-8-19(21)28-25/h4-15H,3,16H2,1-2H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVVWQVVDDXTAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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